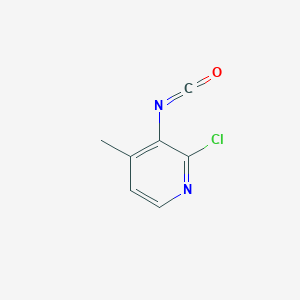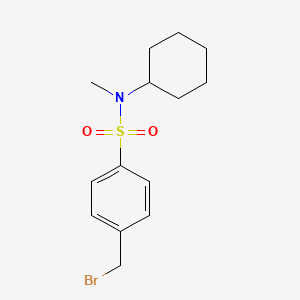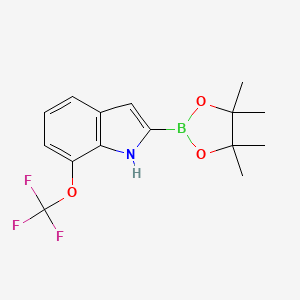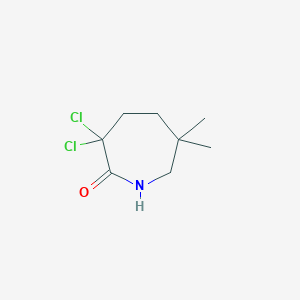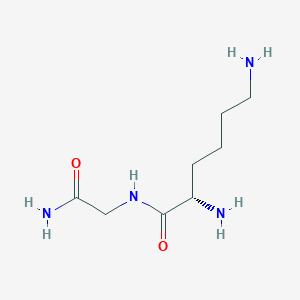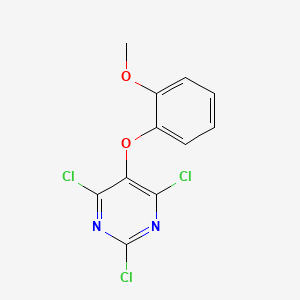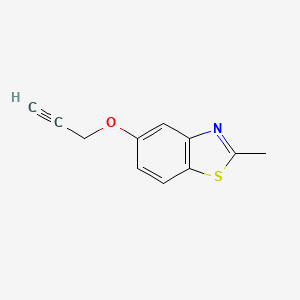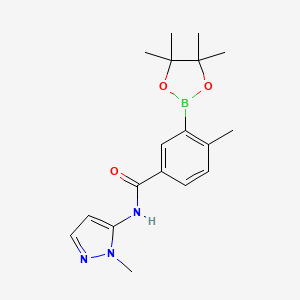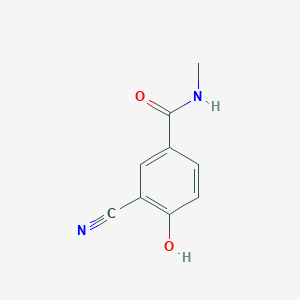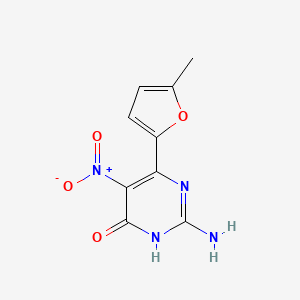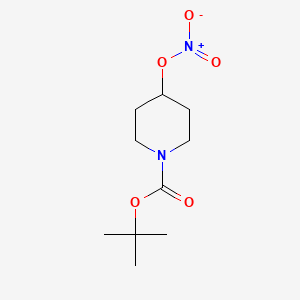![molecular formula C13H13N3O B8652235 3-[Cyano(morpholin-4-yl)methyl]benzonitrile](/img/structure/B8652235.png)
3-[Cyano(morpholin-4-yl)methyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Cyano(morpholin-4-yl)methyl]benzonitrile is an organic compound with the molecular formula C₁₃H₁₃N₃O. It is characterized by the presence of a cyano group, a morpholine ring, and a benzonitrile moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Cyano(morpholin-4-yl)methyl]benzonitrile typically involves the reaction of 4-cyanobenzyl bromide with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-[Cyano(morpholin-4-yl)methyl]benzonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The presence of the morpholine ring allows for potential cyclization reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives of the original compound .
科学研究应用
3-[Cyano(morpholin-4-yl)methyl]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and as a potential ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
作用机制
The mechanism of action of 3-[Cyano(morpholin-4-yl)methyl]benzonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its cyano and morpholine functional groups. These interactions can modulate biochemical pathways and lead to various biological effects .
相似化合物的比较
Similar Compounds
- 3-[Cyano(4-morpholinyl)methyl]benzonitrile
- 4-[Cyano(4-morpholinyl)methyl]benzonitrile
- 3-[4-(4-Morpholinylmethyl)benzoyl]benzonitrile
Uniqueness
3-[Cyano(morpholin-4-yl)methyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
属性
分子式 |
C13H13N3O |
|---|---|
分子量 |
227.26 g/mol |
IUPAC 名称 |
3-[cyano(morpholin-4-yl)methyl]benzonitrile |
InChI |
InChI=1S/C13H13N3O/c14-9-11-2-1-3-12(8-11)13(10-15)16-4-6-17-7-5-16/h1-3,8,13H,4-7H2 |
InChI 键 |
PDWINUYFLWUCPE-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(C#N)C2=CC=CC(=C2)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
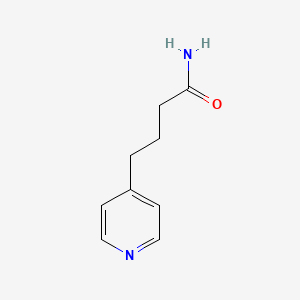
![4-(2-(6-Chloropyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B8652155.png)
![Ethyl 2-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8652156.png)
